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1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C13H12N2O, and it features a benzyl group attached to the nitrogen atom of the imidazole ring. This compound is of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The core structure of 1-benzyl-imidazolopyridinone contains two important heterocyclic rings, imidazole and pyridine. Heterocyclic rings are prevalent in many biologically active molecules [PubChem: 1H-Imidazo[4,5-C]pyridin-2(3H)-one, ]. Researchers investigate compounds with these heterocyclic rings as potential starting points for drug discovery due to the possibility of mimicking the bioactivity of natural products or known drugs.
The presence of a benzyl group on the molecule offers a site for further chemical modification. This allows researchers to create analogues of 1-benzyl-imidazolopyridinone with potentially altered properties, leading to a broader range of potential applications [American Elements: 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, ].
The biological activity of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has been explored in various studies. It has shown potential as an enzyme inhibitor and receptor modulator. Specifically, derivatives of this compound have been investigated for their anticancer properties and as potential treatments for infectious diseases. The compound's structure allows it to interact with multiple biological targets, enhancing its pharmacological profile .
The synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the condensation of starting materials under controlled conditions. A common synthetic route includes:
In industrial settings, these methods may be optimized for yield and purity using continuous flow reactors and automated synthesis platforms.
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of applications:
Studies on the interactions of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one with biological targets have revealed its potential as an effective inhibitor of specific enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 and Aurora B enzymes with significant potency. Its unique structure allows for varied interactions that enhance its bioactivity compared to other compounds in its class .
Several compounds share structural similarities with 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-1H-imidazo[4,5-c]pyridine | Lacks the carbonyl group at the 2-position | Simpler structure compared to 1-benzyl-1H,... |
| 1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Different ring fusion pattern | Distinct biological activities compared to 1-benzyl... |
| 1-benzyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one | Contains an additional fused benzene ring | Broader spectrum of biological activities |
The uniqueness of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one lies in its specific ring fusion and substitution pattern. These features confer distinct chemical reactivity and biological properties that differentiate it from similar compounds within the imidazopyridine family. Its potential applications in drug discovery further highlight its significance in medicinal chemistry .